molecular formula C21H14F6O4 B024600 [4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate CAS No. 108050-41-5

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

Cat. No. B024600
M. Wt: 444.3 g/mol
InChI Key: SZTUJDINRYGMRV-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly fluorinated compounds with potential applications in various fields due to their unique chemical and physical properties. Fluorinated compounds are known for their high thermal and chemical stability, which makes them valuable in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of highly fluorinated compounds often involves the use of perfluoroalkylated intermediates. A common method for synthesizing such compounds includes the base-catalyzed Claisen-Schmidt condensation reaction, which has been applied in the synthesis of chalcone derivatives, showcasing the versatility of this method in obtaining fluorinated organic compounds (Salian et al., 2018).

Molecular Structure Analysis

X-ray crystallography and computational methods like DFT calculations are pivotal in understanding the molecular structure of fluorinated compounds. These techniques help elucidate the dihedral angles, hydrogen bonding, intermolecular interactions, and overall molecular geometry, which are crucial for predicting the behavior and reactivity of these compounds in different environments (Jayaraj & Desikan, 2020).

Chemical Reactions and Properties

Fluorinated compounds often undergo unique chemical reactions due to the strong electronegativity of fluorine atoms. These reactions include nucleophilic substitution, addition reactions, and the formation of stable intermediates that can be further transformed into valuable chemical entities. The presence of fluorine can significantly alter the chemical reactivity and selectivity of these compounds, making them suitable for a wide range of chemical transformations (Weiyu et al., 1993).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, thermal stability, and phase behavior, are influenced by the presence of fluorine atoms. These compounds exhibit high thermal stability and unique solubility profiles in organic solvents, making them interesting for materials science applications. Differential scanning calorimetry (DSC) and thermal optical polarized microscopy are common techniques used to study the thermal and mesomorphic properties of these compounds (Bracon et al., 1999).

Scientific Research Applications

Polymer Science and Environmental Sustainability

  • PHA Bioplastics and Biochemicals : Research by Somleva, Peoples, and Snell (2013) highlights the production of PHAs, bioplastics derived from microbial processes, emphasizing their renewable and biodegradable nature, which contrasts with persistent fluorinated compounds. The study suggests that PHAs can be engineered in bioenergy crops for sustainable materials production, indicating the potential environmental benefits over traditional, non-degradable polymers like many fluorinated substances (Somleva, Peoples, & Snell, 2013).

Degradation and Environmental Impact

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which include substances with perfluoroalkyl moieties similar in resistance to degradation as fluorinated compounds in the query. Their findings suggest that understanding the biodegradation pathways of these substances is crucial for assessing environmental fate and potential impacts, highlighting the challenges posed by the persistence of such compounds (Liu & Mejia Avendaño, 2013).

Biomedical Applications

  • PHA for Medical Applications : Grigore et al. (2019) discuss the properties and applications of PHAs in the biomedical field, noting their biocompatibility and biodegradability. This research underscores the potential of PHAs, including those modified for specific properties, in developing medical devices and materials, offering a sustainable alternative to conventional plastics (Grigore et al., 2019).

  • Occupational Exposure to Bisphenol A (BPA) : Although not directly related, the study by Ribeiro, Ladeira, and Viegas (2017) on BPA, a well-known industrial chemical with estrogenic activity, reflects concerns regarding occupational exposure to synthetic compounds, including fluorinated chemicals. This research highlights the need for awareness and evaluation of health risks associated with exposure to synthetic chemicals in the workplace (Ribeiro, Ladeira, & Viegas, 2017).

properties

IUPAC Name

[4-[1,1,1,3,3,3-hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O4/c1-3-17(28)30-15-9-5-13(6-10-15)19(20(22,23)24,21(25,26)27)14-7-11-16(12-8-14)31-18(29)4-2/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTUJDINRYGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C=C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
Reactant of Route 6
[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

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